molecular formula C19H13BrN4O2 B12216719 6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid

6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid

Cat. No.: B12216719
M. Wt: 409.2 g/mol
InChI Key: ALYCIDXLEWJVCQ-UHFFFAOYSA-N
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Description

6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a bromo group, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Triazole Formation: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the quinoline core.

    Reduction: Reduction reactions can target the bromo group or the triazole ring.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products may include quinoline N-oxides or triazole N-oxides.

    Reduction: Reduced products may feature dehalogenated quinoline or reduced triazole rings.

    Substitution: Substituted products can vary widely depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoline and triazole derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the triazole ring may interact with proteins, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid: Lacks the bromo group, which may influence its electronic properties and reactivity.

    6-bromoquinoline-4-carboxylic acid: Lacks the triazole ring, which may reduce its potential for biological interactions.

Uniqueness

The presence of both the triazole ring and the quinoline core, along with the bromo and carboxylic acid groups, makes 6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid unique

Properties

Molecular Formula

C19H13BrN4O2

Molecular Weight

409.2 g/mol

IUPAC Name

6-bromo-2-(5-methyl-1-phenyltriazol-4-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C19H13BrN4O2/c1-11-18(22-23-24(11)13-5-3-2-4-6-13)17-10-15(19(25)26)14-9-12(20)7-8-16(14)21-17/h2-10H,1H3,(H,25,26)

InChI Key

ALYCIDXLEWJVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Origin of Product

United States

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